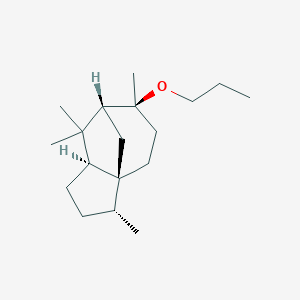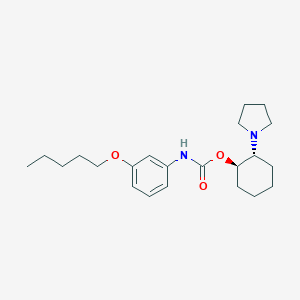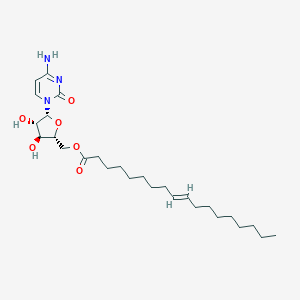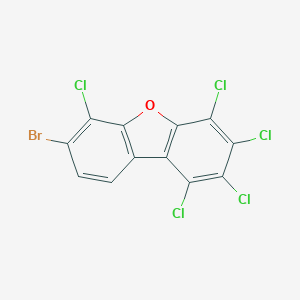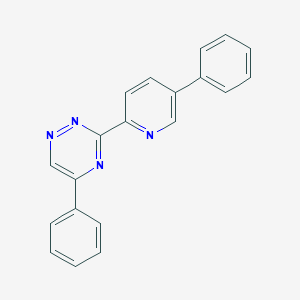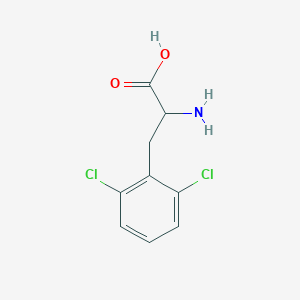
Disperse Yellow 7 methacrylate
Vue d'ensemble
Description
Disperse Yellow 7 methacrylate is an organic compound with the molecular formula C23H20N4O2 . It is used in the synthesis of substances and laboratory chemicals .
Molecular Structure Analysis
The linear formula of Disperse Yellow 7 methacrylate is C6H5N=NC6H4N=NC6H3(CH3)OCOC(CH3)=CH2 . It has a molecular weight of 384.43 .
Physical And Chemical Properties Analysis
Disperse Yellow 7 methacrylate is a solid at room temperature . It has a transition temperature (Tg) of 94°C . It is soluble in chloroform and toluene . The compound has a maximum absorption wavelength (λmax) of 364 nm .
Applications De Recherche Scientifique
Synthesis of Functional Photoactive Polysilane Copolymers
Disperse Yellow 7 methacrylate (DY7MA) is used in the synthesis of functional photoactive polysilane copolymers . These copolymers are synthesized using a UV-technique, where polysilanes give rise to silyl macroradicals which initiate the polymerization of the photoactive monomer (DY7MA) .
Optical Properties
The synthesized polysilane copolymers exhibit multimodal optical properties . The optical absorbance is observed at 336 nm due to σ-σ* transition of σ-conjugation of Si-Si main chain . Another absorbance at 276 nm is due to π-π* transition of aromatic ring associated with polysilanes and DY7MA polymeric unit .
Photophysical Properties
The electronic absorption of these copolymers is observed at 367 nm for π-π* and n-π* transition of azobenzene chromophores of DY7MA . The photoemission spectra are observed at λ em = 405, 428 and 454 nm for the excitation energy of 332 and 370 nm .
Thermal Properties
The synthesized functional polysilane copolymers are thermally stable up to 300º C . They exhibit two glass transition temperatures indicating the formation of block copolymers .
Optoelectronic Applications
The functional photoactive block copolymers synthesized using Disperse Yellow 7 methacrylate may find novel optoelectronic applications .
Safety and Hazards
Disperse Yellow 7 methacrylate is classified as a skin irritant (Category 2), eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system) . It is recommended to avoid breathing dust, fume, gas, mist, or vapor. Adequate ventilation is necessary when handling this compound. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Mécanisme D'action
Target of Action
Disperse Yellow 7 methacrylate is a photonic and optical material . Its primary targets are light-sensitive systems where it interacts with photons to produce a response. It’s used in the field of optoelectronics, which involves the use of light to transmit information.
Mode of Action
The compound absorbs light at a specific wavelength (364 nm ), which triggers a series of reactions. The absorbed light energy can cause the compound to transition from a ground state to an excited state. This energy can then be released in various forms, such as fluorescence or phosphorescence, or it can trigger chemical reactions.
Result of Action
The molecular and cellular effects of Disperse Yellow 7 methacrylate’s action are primarily related to its light-absorbing properties. When used in optoelectronic devices, it can help in the transmission and processing of optical signals .
Action Environment
The action, efficacy, and stability of Disperse Yellow 7 methacrylate can be influenced by various environmental factors. For instance, temperature can affect its light-absorbing properties, as indicated by its specific melting point of 132.7-135.8 °C . Moreover, its storage conditions can also impact its stability and performance .
Propriétés
IUPAC Name |
[2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-16(2)23(28)29-22-14-13-21(15-17(22)3)27-26-20-11-9-19(10-12-20)25-24-18-7-5-4-6-8-18/h4-15H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSOMFRHHRRNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393158 | |
| Record name | Disperse Yellow 7 methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480425-25-0 | |
| Record name | Disperse Yellow 7 methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disperse Yellow 7 methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Disperse Yellow 7 methacrylate suitable for applications like optical switching and information storage?
A: Disperse Yellow 7 methacrylate incorporates an azobenzene chromophore within its structure [, ]. This chromophore undergoes a reversible isomerization process upon exposure to light, specifically n-π and π-π transitions induced by excitation at 365 nm []. This light-induced change in the molecule's configuration can be harnessed for applications requiring dynamic optical properties, such as optical switching or information storage.
Q2: How does the incorporation of Disperse Yellow 7 methacrylate influence the properties of polymers?
A: Disperse Yellow 7 methacrylate, when copolymerized with other monomers like N-isopropyl acrylamide, imparts both photoactive and thermoresponsive characteristics to the resulting polymers []. For instance, the copolymer exhibits a lower critical solution temperature (LCST) due to the N-isopropyl acrylamide component, allowing for temperature-dependent solubility changes []. Additionally, the Disperse Yellow 7 methacrylate component introduces photoresponsive behavior, allowing for light-controlled modulation of properties like polarization conversion [].
Q3: Can you explain the significance of surface relief in polarization holograms containing Disperse Yellow 7 methacrylate?
A: In polarization holograms, incorporating Disperse Yellow 7 methacrylate into the polymer matrix allows for the creation of surface relief structures alongside anisotropic phase modulation []. This surface relief depth significantly impacts the polarization state of diffracted light, enabling asymmetric polarization conversion between different diffraction orders []. This control over polarization is crucial for applications requiring specific light manipulation, such as advanced optical components and devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



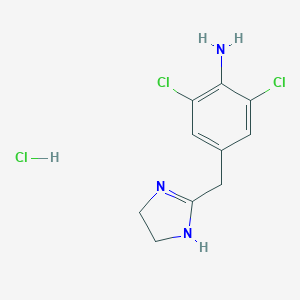
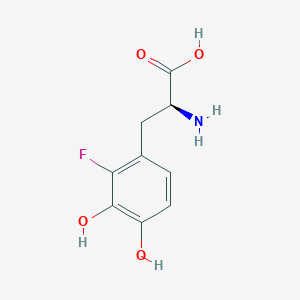
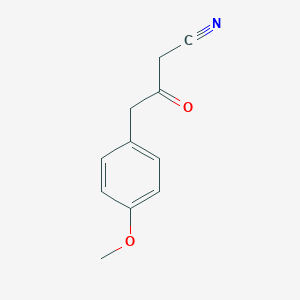
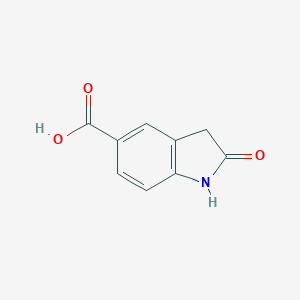
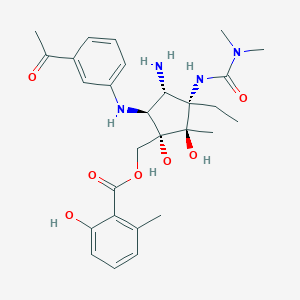

![Pentanol-N, [1-14C]](/img/structure/B9599.png)
